REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[C:9](O)(=O)[C:10](C)([CH3:12])[CH3:11].S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH-].[NH4+]>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[C:10]([CH3:12])([CH3:11])[CH3:9] |f:3.4.5,6.7,9.10|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1N=NC(=CC1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
desired intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated to 62°
|
Type
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ADDITION
|
Details
|
To it was added 1 kg
|
Type
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CUSTOM
|
Details
|
was controlled at 80°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 15° with an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled further by the addition of ice, and its pH
|
Type
|
STIRRING
|
Details
|
It was then stirred vigorously for 1 hour, while gummy material
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
WASH
|
Details
|
the solids were washed with 2 liters of water
|
Type
|
CUSTOM
|
Details
|
dried on the filter pad
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed three times with 500 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml
|
Type
|
WASH
|
Details
|
was washed with 500 ml
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate and carbon
|
Type
|
ADDITION
|
Details
|
treated at the reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 449 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1N=NC(=CC1C(C)(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |